molecular formula C10H18O B13309994 2-Cyclobutylcyclohexan-1-ol

2-Cyclobutylcyclohexan-1-ol

Cat. No.: B13309994
M. Wt: 154.25 g/mol
InChI Key: CFLYEWQEXOFMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylcyclohexan-1-ol is a synthetic organic compound featuring a cyclohexanol ring substituted with a cyclobutyl group. This structure places it within a class of cyclic alcohols that are of significant interest in organic synthesis and medicinal chemistry research. Compounds containing cyclobutane rings are recognized as important motifs in pharmaceutical research due to their potential to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties . The cyclobutane moiety is found in a large class of natural products and drug candidates, often contributing to intricate structural frameworks and diverse bioactivities, including antibacterial and anti-viral properties . As a secondary alcohol, this compound is expected to undergo typical reactions such as oxidation to ketones and esterification . Its primary research applications are as a versatile chiral building block or synthetic intermediate. It can be utilized in the exploration of novel [2+2] cycloaddition reactions, a key method for constructing cyclobutane rings, and in the synthesis of more complex, biologically active molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclobutylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h8-11H,1-7H2

InChI Key

CFLYEWQEXOFMDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2CCC2)O

Origin of Product

United States

Physicochemical Properties of 2 Cyclobutylcyclohexan 1 Ol

Molecular Structure and Stereochemistry

The chemical structure of 2-Cyclobutylcyclohexan-1-ol features a six-membered cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric strain. A hydroxyl group is attached to one carbon atom (C-1), and a four-membered cyclobutyl ring is bonded to an adjacent carbon atom (C-2).

The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. Specifically, both cis and trans diastereomers can exist, depending on the relative orientation of the hydroxyl and cyclobutyl groups. In the cis isomer, both substituents are on the same side of the cyclohexane ring (either both axial or both equatorial in a given chair conformation), while in the trans isomer, they are on opposite sides (one axial and one equatorial). Each of these diastereomers can also exist as a pair of enantiomers due to the presence of chiral centers.

PropertyValueSource
Chemical Formula C10H18O chemsrc.combldpharm.com
Molecular Weight 154.25 g/mol chemsrc.combldpharm.com
CAS Number 1594889-14-1 chemsrc.combldpharm.com

Stereochemical and Conformational Analysis of 2 Cyclobutylcyclohexan 1 Ol

Isomerism in Cyclohexanol (B46403) Derivatives

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. libretexts.org In the context of cyclohexanol derivatives, both configurational and conformational isomerism play crucial roles in defining the molecule's structure and reactivity. libretexts.org

Configurational isomers are stereoisomers that can only be interconverted by breaking and making chemical bonds. libretexts.org For disubstituted cyclohexanes like 2-cyclobutylcyclohexan-1-ol, this is manifested as cis-trans isomerism. libretexts.orgreddit.com

Cis Isomer: The cis isomer has both the cyclobutyl and hydroxyl groups on the same side of the cyclohexane (B81311) ring plane. libretexts.org This can mean both substituents are pointing "up" or both are pointing "down" relative to the ring. scribd.com

Trans Isomer: In the trans isomer, the cyclobutyl and hydroxyl groups are on opposite sides of the cyclohexane ring plane, with one substituent "up" and the other "down". libretexts.orgscribd.com

These cis and trans isomers are distinct molecules with different physical and chemical properties. libretexts.org The relative positioning of the substituents is fixed due to the cyclic nature of the molecule, which prevents free rotation around the carbon-carbon bonds of the ring. libretexts.org

For 1,2-disubstituted cyclohexanes, the cis isomer will have one substituent in an axial position and the other in an equatorial position in any given chair conformation. stackexchange.com Conversely, the trans isomer can exist in two different chair conformations: one where both substituents are axial (diaxial) and another where both are equatorial (diequatorial). stackexchange.com

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.orglibretexts.org These are not different molecules but rather different shapes of the same molecule. libretexts.org For this compound, this includes the various conformations of the cyclohexane ring and the rotation around the single bond connecting the cyclobutyl group to the cyclohexane ring. The different conformers exist in a dynamic equilibrium, and their relative populations are determined by their potential energies. libretexts.org

Cyclohexane Ring Conformations and Energy Landscapes

The cyclohexane ring is not planar. To relieve the angle strain that would be present in a planar structure, it adopts puckered three-dimensional conformations. maricopa.edu The study of the relative energies and stabilities of these different conformations is known as conformational analysis. libretexts.org

The two most significant conformations of the cyclohexane ring are the chair and the twist-boat conformations.

Chair Conformation: This is the most stable conformation of cyclohexane, with estimates suggesting that over 99.9% of molecules in a solution at room temperature exist in this form. byjus.comwikipedia.org The chair conformation minimizes both angle strain, with bond angles close to the ideal tetrahedral angle of 109.5°, and torsional strain, as all adjacent carbon-hydrogen bonds are staggered. fiveable.melibretexts.org

Twist-Boat Conformation: The twist-boat conformation is less stable than the chair conformation by approximately 5.5 kcal/mol (23 kJ/mol). fiveable.melibretexts.org While it is nearly free of angle strain, it experiences some torsional and steric strain. libretexts.org It is an intermediate in the process of ring-flipping, which interconverts two different chair conformations. wikipedia.org The boat conformation itself is not a stable conformer but a transition state between twist-boat forms. byjus.comwikipedia.org

The interconversion between the two chair conformations, known as a ring flip , is a rapid process at room temperature. fiveable.me During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org

Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)Stability
Chair00Most Stable
Twist-Boat5.523Less Stable
Boat6.929Transition State
Half-Chair10.845Least Stable (Transition State)

The equilibrium between different chair conformations is influenced by several factors, primarily steric interactions. fiveable.me In substituted cyclohexanes, the position of the substituents (axial vs. equatorial) significantly affects the stability of the conformer.

1,3-Diaxial Interactions: When a substituent is in an axial position, it can experience steric strain with the other two axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atoms away. This is known as a 1,3-diaxial interaction. libretexts.orgfiveable.me

Gauche Interactions: An equatorial substituent can experience a less severe steric interaction, known as a gauche interaction, with adjacent carbon atoms in the ring. wikipedia.org

Because 1,3-diaxial interactions are generally more destabilizing, substituents, particularly bulky ones, prefer to occupy the equatorial position to minimize steric strain. libretexts.orgwikipedia.org The preference for a substituent to be in the equatorial position is quantified by its A-value , which is the Gibbs free energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.orgmasterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

Substituent Effects on Cyclohexane Conformation in this compound

In the cis-isomer of this compound, one substituent will be axial and the other equatorial. The more stable chair conformer will have the bulkier cyclobutyl group in the equatorial position and the smaller hydroxyl group in the axial position. libretexts.org

For the trans-isomer, one chair conformer will have both substituents in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial form. libretexts.orglibretexts.org

Recent research has shown that the presence of a spirocyclic ring, such as a cyclobutane (B1203170), adjacent to a substituted carbon on a cyclohexane ring can alter the typical A-values. chemrxiv.orgrsc.org This is attributed to a combination of increased torsional strain and hyperconjugative effects. chemrxiv.orgrsc.org While these studies focus on geminal substitution, they highlight the complex electronic and steric interactions that can arise from strained ring systems, which may have some bearing on the conformational preferences in this compound.

Axial and Equatorial Preferences of Hydroxyl and Cyclobutyl Groups

The stability of a substituted cyclohexane in its chair conformation is largely determined by the preference of its substituents to occupy the more spacious equatorial position over the sterically hindered axial position. msu.edu This preference is quantified by the conformational A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com

For this compound, we must consider the A-values for both the hydroxyl (-OH) and cyclobutyl groups. The hydroxyl group is relatively small, with an A-value of approximately 0.87-1.0 kcal/mol. masterorganicchemistry.com In contrast, the cyclobutyl group is significantly bulkier. While a precise experimental A-value is not widely cited, it is expected to be substantial, likely greater than that of an isopropyl group (A-value ≈ 2.15 kcal/mol) due to its rigid, cyclic structure. masterorganicchemistry.com

The analysis differs for the cis and trans isomers of this compound.

cis-2-Cyclobutylcyclohexan-1-ol : This isomer exists as an equilibrium between two chair conformers: one with an axial hydroxyl group and an equatorial cyclobutyl group (a,e), and the other with an equatorial hydroxyl group and an axial cyclobutyl group (e,a). Given the significantly larger steric bulk of the cyclobutyl group, the equilibrium will strongly favor the conformer where this group occupies the equatorial position to minimize steric strain. Therefore, the (axial-OH, equatorial-cyclobutyl) conformation is the most stable for the cis isomer.

trans-2-Cyclobutylcyclohexan-1-ol : This isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer places both bulky groups in the sterically favored position. lumenlearning.com Conversely, the diaxial conformer forces both substituents into the highly strained axial positions, leading to severe steric repulsion. Consequently, the conformational equilibrium for the trans isomer lies almost exclusively toward the diequatorial form, which is significantly more stable.

Analysis of 1,3-Diaxial Interactions and Their Energetic Contributions

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction, which is the repulsive force between an axial group and the two other axial atoms (usually hydrogens) on the same face of the ring. msu.edulumenlearning.com The energetic cost of these interactions is reflected in the substituent's A-value. wikipedia.org

Table 1: Conformational A-Values for Common Substituents
SubstituentA-Value (kcal/mol)
-OH (Hydroxyl)0.9
-CH3 (Methyl)1.7
-CH(CH3)2 (Isopropyl)2.15
-C(CH3)3 (tert-Butyl)~5.0
Cyclobutyl (estimated)>2.2

Applying these energetic contributions to the conformers of this compound:

cis Isomers :

(a-OH, e-C₄H₇) : The axial -OH group introduces strain from two H↔OH 1,3-diaxial interactions, totaling approximately 0.9 kcal/mol.

(e-OH, a-C₄H₇) : The axial cyclobutyl group introduces strain from two H↔Cyclobutyl 1,3-diaxial interactions, totaling over 2.2 kcal/mol. This conformer is therefore significantly less stable.

trans Isomers :

(e-OH, e-C₄H₇) : This conformer is the most stable as it avoids any major 1,3-diaxial interactions. There is, however, a minor gauche interaction between the two equatorial substituents.

(a-OH, a-C₄H₇) : This conformer is highly unstable. The total strain energy is the sum of the A-values for both groups (>0.9 + >2.2 = >3.1 kcal/mol), plus an additional severe gauche interaction between the adjacent axial hydroxyl and cyclobutyl groups. This diaxial arrangement is energetically prohibitive.

Table 2: Conformational Analysis of this compound Isomers
IsomerConformationMajor Steric InteractionsRelative Stability
cisaxial-OH, equatorial-Cyclobutyl1,3-diaxial (OH↔H)More Stable
equatorial-OH, axial-Cyclobutyl1,3-diaxial (Cyclobutyl↔H)Less Stable
transequatorial-OH, equatorial-CyclobutylGauche (OH↔Cyclobutyl)Much More Stable
axial-OH, axial-Cyclobutyl1,3-diaxial (OH↔H), 1,3-diaxial (Cyclobutyl↔H), Gauche (axial OH↔axial Cyclobutyl)Highly Unstable

Stereochemical Implications of the Cyclobutyl Substituent

Conformational Restriction Imparted by the Four-Membered Ring

The cyclobutyl group is not a simple, freely rotating alkyl substituent. The four-membered ring itself possesses a defined, non-planar structure, typically adopting a "puckered" or "bent" conformation to relieve torsional strain. masterorganicchemistry.comstackexchange.com This inherent rigidity significantly restricts the conformational freedom of the group. masterorganicchemistry.comrsc.org Unlike a more flexible ethyl or isopropyl group, which can rotate around its C-C bonds to minimize steric clashes, the cyclobutyl ring's fixed geometry limits its possible orientations relative to the cyclohexane ring. This property is often exploited in medicinal chemistry to lock a molecule into a specific, biologically active conformation. masterorganicchemistry.comrsc.org For this compound, this means the cyclobutyl ring acts as a rigid steric shield, more effectively influencing the conformational equilibrium than a comparable acyclic group.

Influence on Cyclohexane Ring Puckering and Distortion

The ideal chair conformation of cyclohexane features tetrahedral bond angles of approximately 109.5°. youtube.com However, the presence of very bulky substituents, particularly in axial positions, can introduce enough steric strain to distort the ring from this low-energy shape. researchgate.net

Reactivity and Transformation Pathways of 2 Cyclobutylcyclohexan 1 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl (-OH) group of 2-cyclobutylcyclohexan-1-ol is the primary site for several important chemical transformations, including oxidation, substitution, dehydration, and esterification. These reactions are characteristic of secondary alcohols and allow for the synthesis of a variety of derivative compounds.

Oxidation Reactions to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. libretexts.org In the case of this compound, oxidation of the hydroxyl group yields 2-cyclobutylcyclohexan-1-one. This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached, forming a carbon-oxygen double bond. chemguide.co.uk

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents for the oxidation of secondary alcohols include chromium-based compounds and other specialized oxidants. libretexts.orgmasterorganicchemistry.com The choice of oxidant can depend on factors such as reaction conditions, scale, and desired selectivity.

Common Oxidizing Agents for Secondary Alcohols:

Oxidizing Agent/SystemDescription
Chromic Acid (Jones Reagent) Prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid, it is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org
Potassium Dichromate (K₂Cr₂O₇) Used in an acidified solution (e.g., with H₂SO₄), it is another common and effective oxidant for this transformation. The orange dichromate ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uksavemyexams.com
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent that is effective for oxidizing secondary alcohols to ketones without the harsh acidity of Jones reagent. libretexts.org
Dess-Martin Periodinane (DMP) A modern and mild oxidant that offers advantages such as high yields and less rigorous reaction conditions compared to some chromium-based reagents. libretexts.org
Swern Oxidation Utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. It is known for its mild conditions. masterorganicchemistry.com

The general reaction for the oxidation of this compound to 2-cyclobutylcyclohexan-1-one is as follows:

This compound + [O] → 2-Cyclobutylcyclohexan-1-one + H₂O

Where [O] represents a generic oxidizing agent. The reaction typically proceeds to the ketone and stops, as further oxidation of ketones is difficult under standard conditions and requires breaking carbon-carbon bonds. libretexts.org

Substitution Reactions for Halide Formation

The hydroxyl group of an alcohol is a poor leaving group. To facilitate substitution reactions, it must first be converted into a good leaving group. This is typically achieved by protonating the alcohol with a strong acid. libretexts.org The protonated hydroxyl group can then depart as a water molecule, a stable leaving group, allowing for nucleophilic attack by a halide ion.

This compound, being a secondary alcohol, can undergo nucleophilic substitution to form the corresponding 2-cyclobutylcyclohexyl halide. The reaction with hydrogen halides (HX, where X = Cl, Br, I) generally proceeds through an Sₙ1 mechanism. libretexts.orgyoutube.com

The mechanism involves the following steps:

Protonation of the hydroxyl group: The alcohol is protonated by the strong acid to form an oxonium ion. libretexts.org

Formation of a carbocation: The oxonium ion leaves as a water molecule, generating a secondary carbocation at the carbon atom that was bonded to the hydroxyl group. libretexts.org

Nucleophilic attack: A halide ion (X⁻) attacks the carbocation to form the final alkyl halide product. libretexts.org

The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org For reactions with HCl, a catalyst such as zinc chloride (ZnCl₂) may be required to facilitate the reaction, especially with primary and some secondary alcohols. youtube.com

Alternative reagents can also be used to convert alcohols to alkyl halides under milder conditions and often with better control over stereochemistry.

Reagents for Converting Alcohols to Alkyl Halides:

ReagentProductMechanism Notes
Hydrogen Halides (HCl, HBr, HI) Alkyl Chlorides, Bromides, IodidesFor secondary alcohols, typically proceeds via an Sₙ1 mechanism involving a carbocation intermediate. libretexts.orgyoutube.com
Thionyl Chloride (SOCl₂) Alkyl ChloridesOften used with pyridine. The mechanism can be complex, proceeding via Sₙ2 or Sₙi (internal return), which can affect the stereochemical outcome. masterorganicchemistry.com
Phosphorus Tribromide (PBr₃) Alkyl BromidesProceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry. youtube.com

It is important to note that carbocation intermediates, as formed in the Sₙ1 pathway, are susceptible to rearrangements to form more stable carbocations. libretexts.org

Dehydration Reactions to Cyclohexene (B86901) Derivatives

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. When this compound is heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it undergoes an elimination reaction to form cyclohexene derivatives and water. chemguide.co.ukumass.edu

The reaction typically follows an E1 mechanism for secondary alcohols:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, turning it into a good leaving group (-OH₂⁺). umass.edu

Formation of a carbocation: The loss of a water molecule results in the formation of a secondary carbocation. umass.edu

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. umass.edu

Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbon atoms, potentially leading to a mixture of isomeric products. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. scienceready.com.au

Potential Dehydration Products of this compound:

Product NameStructureNotes
1-Cyclobutylcyclohex-1-ene C₁₀H₁₆The more substituted alkene, predicted to be the major product by Zaitsev's rule.
3-Cyclobutylcyclohex-1-ene C₁₀H₁₆The less substituted alkene, expected to be the minor product.

The reaction conditions, particularly temperature, are important. Higher temperatures favor elimination over the competing substitution reaction. libretexts.org Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and leads to fewer side reactions. chemguide.co.uk

Esterification Reactions

Esterification is the reaction between an alcohol and a carboxylic acid to form an ester and water. The Fischer esterification is a classic method that involves heating the alcohol and carboxylic acid with an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. tcichemicals.comausetute.com.au

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed. athabascau.camasterorganicchemistry.com

The mechanism of Fischer esterification involves several steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic attack by the alcohol: The hydroxyl oxygen of this compound attacks the activated carbonyl carbon. chemguide.co.uk

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. chemguide.co.uk

The rate of esterification can be affected by steric hindrance on either the alcohol or the carboxylic acid. orgsyn.org

Example Esterification Reaction:

This compound + Acetic Acid ⇌ 2-Cyclobutylcyclohexyl acetate (B1210297) + Water

This reaction, when catalyzed by an acid, would produce 2-cyclobutylcyclohexyl acetate, an ester.

Reactions Involving the Cyclobutyl Ring System

While the hydroxyl group is the most reactive site, the cyclobutyl ring itself can participate in specific reactions, particularly under conditions that promote ring strain release.

Applications of 2 Cyclobutylcyclohexan 1 Ol and Its Derivatives in Advanced Organic Synthesis

Utility as Chiral Building Blocks in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in asymmetric synthesis, serving as precursors to a wide array of enantiomerically pure molecules. The stereogenic center of a chiral alcohol can direct the stereochemical outcome of subsequent reactions, making them invaluable in the synthesis of pharmaceuticals and other biologically active compounds. In principle, the stereoisomers of 2-Cyclobutylcyclohexan-1-ol could serve as chiral auxiliaries or starting materials. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical course of a reaction, after which it is removed.

Despite the theoretical potential, there is no specific mention in the surveyed literature of this compound being employed as a chiral building block or auxiliary in asymmetric synthesis. Research in this field tends to focus on more established or readily accessible chiral alcohols.

Role in Constructing Complex Molecular Architectures

The construction of complex molecular architectures is a central goal of organic synthesis. Molecules with intricate three-dimensional structures are often found in natural products with significant biological activity. The unique combination of a cyclohexane (B81311) ring and a cyclobutane (B1203170) substituent in this compound could theoretically provide a scaffold for the synthesis of complex polycyclic systems. The rigid nature of the cyclobutane ring and the conformational flexibility of the cyclohexane ring could be exploited to control the spatial arrangement of functional groups.

However, a review of the scientific literature does not yield specific examples of this compound or its derivatives being utilized in the construction of complex molecular architectures. Synthetic strategies in this area typically employ more common or strategically functionalized starting materials.

Design of Conformationally Restricted Scaffolds in Organic Chemistry

Conformationally restricted scaffolds are molecular frameworks with limited flexibility. By locking a molecule into a specific conformation, medicinal chemists can enhance its binding affinity and selectivity for a biological target, as well as improve its metabolic stability. The presence of the cyclobutane ring in this compound introduces a degree of rigidity. Cyclobutane-containing molecules are known to serve as conformationally restricted scaffolds in drug design.

While the principle is well-established for cyclobutane derivatives in general, there is no specific research detailing the design and application of this compound as a conformationally restricted scaffold. The specific conformational preferences of this particular molecule and its derivatives have not been a subject of detailed study in the available literature.

Strategic Use in the Development of Diverse Compound Libraries

Combinatorial chemistry and the synthesis of diverse compound libraries are essential tools in drug discovery. By creating large collections of related but structurally distinct molecules, researchers can screen for compounds with desired biological activities. The scaffold of this compound could, in theory, be used as a starting point for the generation of a library of derivatives by modifying the hydroxyl group and functionalizing the cyclohexane and cyclobutane rings.

Nevertheless, there is no evidence in the scientific literature of this compound being used as a scaffold for the strategic development of diverse compound libraries. Library synthesis efforts typically focus on scaffolds that are more readily available or have a more established history in medicinal chemistry.

Advanced Research Methodologies and Future Outlook in Cyclobutyl Cyclohexanol Chemistry

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic techniques are fundamental to unambiguously determine the three-dimensional structure of molecules like 2-Cyclobutylcyclohexan-1-ol. Given the presence of multiple stereocenters, a combination of advanced NMR and other spectroscopic methods would be essential.

Analysis of Complex Stereoisomeric Mixtures

The structure of this compound allows for several stereoisomers. The analysis of a mixture of these isomers would require high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign the proton (¹H) and carbon (¹³C) signals for each specific isomer. Chiral chromatography would likely be necessary to separate the enantiomers and diastereomers for individual characterization.

Dynamic Spectroscopy for Conformational Dynamics

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily the chair-boat interconversion. For this compound, the bulky cyclobutyl group and the hydroxyl group will influence the conformational equilibrium. Dynamic NMR (DNMR) spectroscopy at variable temperatures would be the primary tool to study these dynamics. nih.govnih.gov By cooling the sample, the rate of ring flipping can be slowed on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial conformers. From this data, the energy barriers for conformational changes, such as the Gibbs free energy of activation (ΔG‡), can be calculated. nih.gov

Advanced Computational Chemistry for Molecular Design and Mechanism Elucidation

Computational chemistry provides powerful tools to predict and understand the properties of molecules, complementing experimental data.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. mdpi.com For this compound, DFT calculations could be used to optimize the geometries of different stereoisomers and conformers, determine their relative energies, and predict spectroscopic properties like NMR chemical shifts.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for Frontier Molecular Orbitals of a Stereoisomer of this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap 7.7

Note: This data is illustrative and not based on actual calculations for this compound.

A range of electronic and thermodynamic descriptors can be calculated using quantum chemical methods to further understand the properties of this compound.

Hypothetical Data Table for Calculated Descriptors of a Stereoisomer of this compound

Descriptor Value Unit
Ionization Potential 6.5 eV
Electron Affinity -1.2 eV
Electronegativity (χ) 2.65 eV
Hardness (η) 3.85 eV
Softness (S) 0.26 eV⁻¹
Electrophilicity Index (ω) 0.91 eV
Dipole Moment 1.8 Debye
Interaction Energies - kJ/mol

Note: This data is illustrative and not based on actual calculations for this compound.

These descriptors are defined as follows:

Ionization Potential (IP): The energy required to remove an electron. Approximated as -E(HOMO).

Electron Affinity (EA): The energy released when an electron is added. Approximated as -E(LUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons. Calculated as (IP + EA) / 2.

Hardness (η): A measure of resistance to change in electron distribution. Calculated as (IP - EA) / 2.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as χ² / (2η).

Dipole Moment: A measure of the separation of positive and negative charges in a molecule, indicating its polarity.

Interaction Energies: These would be calculated for complexes of this compound with other molecules to understand intermolecular forces.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool for exploring the complex conformational landscapes and intermolecular interactions of substituted cyclohexanols like this compound. nih.govnih.gov These simulations provide an atomic-level understanding of molecular motion and energetics over time, offering insights that are often difficult to obtain through experimental methods alone.

MD simulations can systematically explore these conformational possibilities. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe spontaneous transitions between different conformations and map the potential energy surface. This allows for the identification of the most stable, low-energy conformers and the calculation of the energy barriers for ring inversion. nih.gov For this compound, simulations would elucidate the energetic preference for placing the bulkier cyclobutyl group in an equatorial position to avoid steric clashes with axial hydrogens. libretexts.orglibretexts.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in the pure liquid or concentrated solutions. Simulations can quantify the strength and lifetime of these hydrogen bonds. In solution, the interactions with solvent molecules can be modeled explicitly, revealing how the solvent shell is structured around the hydrophobic cyclobutyl and cyclohexane rings versus the hydrophilic hydroxyl group. researchgate.netelsevierpure.com This information is critical for understanding solubility, miscibility, and other macroscopic properties. The analysis of these non-covalent interactions is often aided by techniques like Hirshfeld surface analysis, which can be derived from simulation data to visualize and quantify intermolecular contacts. mdpi.com

Table 1: Hypothetical Simulation Parameters for Conformational Analysis of this compound

ParameterValuePurpose
Force Field OPLS_2005 / AMBERDefines the potential energy function for all atoms and bonds.
Solvent Model TIP3P (Explicit Water)Simulates the effect of an aqueous environment on conformation.
System Size ~5000 atomsA single solute molecule in a box of solvent.
Temperature 298 K (25 °C)Simulates behavior at room temperature.
Pressure 1 atmSimulates behavior at standard atmospheric pressure.
Simulation Time 100 nsDuration of the simulation to allow for conformational sampling.
Time Step 2 fsThe interval between successive calculations of forces and positions.

Table 2: Illustrative Relative Energies of this compound Conformers from MD Simulations

IsomerCyclobutyl PositionHydroxyl PositionRelative Energy (kJ/mol)Predicted Population (298 K)
cisEquatorialAxial7.54.5%
cisAxialEquatorial22.0<0.1%
transEquatorialEquatorial0.095.0%
transAxialAxial24.0<0.1%

Note: Data are hypothetical and illustrative of expected trends where equatorial positioning of bulky groups is favored.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which proceeds via a high-energy species known as the transition state. e3s-conferences.orgresearchgate.net The transition state is a critical, fleeting molecular configuration that represents the energy maximum along the reaction coordinate. ucsb.edu

The geometry of a transition state offers a snapshot of the bond-breaking and bond-forming processes. Its calculation is a cornerstone of mechanistic studies, and modern computational methods can locate these structures with high accuracy. researchgate.net For reactions such as the oxidation of the hydroxyl group in this compound to a ketone, or its esterification with a carboxylic acid, computational methods can map the entire reaction pathway. This involves calculating the structures and energies of the reactants, products, any intermediates, and the crucial transition states connecting them.

Various computational techniques are employed for this purpose. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size. To locate a transition state, specialized algorithms are used, such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods (e.g., Berny optimization). ucsb.eduyoutube.comgoogle.com Once a potential transition state structure is found, a frequency calculation must be performed to verify it. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively carrying the molecule from the reactant side to the product side. google.com

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is fundamentally important as it governs the rate of the reaction; a higher activation energy corresponds to a slower reaction. Computational chemistry can thus be used to predict reaction rates, understand substituent effects on reactivity, and explain observed stereoselectivity. e3s-conferences.org For example, calculations could predict whether a reagent would attack the hydroxyl group from the same face as the cyclobutyl group or the opposite face by comparing the activation energies of the two corresponding transition states.

Table 3: Hypothetical Calculated Activation Energies for Dehydration of this compound

Computational MethodBasis SetCalculated Activation Energy (Ea) (kcal/mol)Relative CPU Time
DFT (B3LYP)6-31G(d)35.21x
DFT (B3LYP)def2-TZVP33.85x
MP26-311+G(d,p)34.115x

Note: Values are for illustrative purposes to compare different levels of theory.

Emerging Synthetic Strategies for Highly Substituted Cyclohexanols

The synthesis of highly substituted cyclohexanols and their precursors, cyclohexanones, is a central theme in modern organic chemistry due to their prevalence in natural products and pharmaceuticals. beilstein-journals.org Recent advancements focus on developing efficient, stereoselective, and environmentally benign methods to construct these complex cyclic scaffolds.

One prominent area of development is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. For instance, pseudo three-component reactions using simple organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been developed to synthesize highly functionalized cyclohexanones under solvent-free conditions, which can then be reduced to the corresponding cyclohexanols. These methods are often characterized by short reaction times and high yields.

Cascade reactions, also known as tandem or domino reactions, represent another powerful strategy. In a cascade reaction, a single synthetic operation triggers a series of subsequent bond-forming events to rapidly build molecular complexity from simple starting materials. A cascade inter–intramolecular double Michael addition, for example, can be used to construct highly functionalized cyclohexanone (B45756) rings with excellent diastereoselectivity in a single step. beilstein-journals.org

Achieving precise control over stereochemistry is a paramount challenge. Diastereodivergent synthesis is an emerging strategy that allows for the selective formation of any possible diastereomer of a product from a common starting material, simply by changing the catalyst or reaction conditions. nih.gov For instance, cobalt-catalyzed systems manipulated by specific ligands have demonstrated the ability to synthesize all isomers of disubstituted cyclohexanes, a level of control that has been difficult to achieve with traditional methods. nih.gov Such strategies are crucial for preparing specific stereoisomers of this compound derivatives for structure-activity relationship studies.

Furthermore, novel cycloaddition reactions continue to be developed as a primary method for constructing six-membered rings. [2+2] cycloadditions to form cyclobutane (B1203170) rings, followed by ring-expansion, or direct [4+2] cycloadditions (Diels-Alder reactions) are classic strategies that are constantly being refined with new catalysts and chiral auxiliaries to improve their efficiency and enantioselectivity. mdpi.com

Table 4: Comparison of Modern Synthetic Strategies for Substituted Cyclohexane Derivatives

StrategyTypical Catalyst / ReagentKey AdvantagesPotential Limitation
Organocatalyzed Michael Addition DBU, Proline DerivativesMetal-free, mild conditions, often high yield. Substrate scope can be limited.
Cascade Reactions Phase Transfer Catalysts (e.g., TBAB)High atom economy, rapid complexity generation. beilstein-journals.orgOptimization can be complex.
Diastereodivergent Hydroalkylation Ligand-modified Cobalt CatalystsAccess to all possible stereoisomers from one precursor. nih.govCatalyst and ligand development required.
Asymmetric [4+2] Cycloaddition Chiral Lewis AcidsExcellent enantioselectivity for cyclic structures.Requires specific diene/dienophile pairs.

Future Directions in the Academic Study of this compound and its Derivatives

The academic study of this compound and its derivatives, while currently a niche area, is poised for growth by leveraging advanced computational and synthetic methodologies. Future research will likely focus on a deeper understanding of its fundamental properties and the development of novel applications.

One key future direction lies in the comprehensive computational modeling of its behavior in complex environments. While current MD simulations can map its conformational landscape in simple solvents, future studies could explore its interactions at liquid-liquid or solid-liquid interfaces. This could provide insights into its potential use as a surfactant or a modifier in materials science. Furthermore, combining quantum mechanics with molecular mechanics (QM/MM) simulations could model specific reactions, such as its enzymatic transformation, providing a level of detail that is currently unattainable.

In the realm of synthetic chemistry, a major goal will be the development of highly efficient and stereoselective routes to access its derivatives. The application of photoredox catalysis or biocatalysis could provide greener and more selective synthetic pathways compared to traditional methods. The synthesis of a library of derivatives with varied substituents on either the cyclobutyl or cyclohexanol (B46403) ring would be invaluable for systematic structure-property relationship studies. For example, exploring the synthesis of chiral derivatives via asymmetric catalysis could lead to new chiral auxiliaries or building blocks for the pharmaceutical industry. scilit.comnih.gov

Another promising avenue is the exploration of the material properties of polymers derived from this compound. Its rigid and bulky cycloaliphatic structure could impart unique thermal and mechanical properties to polyesters or polycarbonates. Future research could focus on the synthesis and characterization of such polymers, investigating their potential for applications requiring high thermal stability or specific optical properties.

Finally, the unique stereochemistry and conformational behavior of this compound make it an interesting candidate for host-guest chemistry. Future studies could investigate its ability to form inclusion complexes or act as a chiral selector in separation science. This would involve a synergistic approach combining synthesis of derivatives, advanced spectroscopic analysis, and detailed computational modeling to understand the non-covalent interactions driving molecular recognition.

Table 5: Potential Future Research Directions

Research AreaResearch QuestionProposed MethodologyPotential Impact
Computational Chemistry How does this compound behave at an oil-water interface?Multi-scale MD and QM/MM simulations.Design of new surfactants or emulsifiers.
Green Synthesis Can biocatalysts or photoredox catalysts enable highly selective synthesis of its chiral derivatives?Enzyme screening; development of photocatalytic reaction conditions.Environmentally friendly production of high-value chiral chemicals.
Materials Science What are the properties of polymers incorporating the 2-cyclobutylcyclohexanol moiety?Polymer synthesis (e.g., polycondensation) and material characterization (DSC, TGA, DMA).Development of novel polymers with enhanced thermal and mechanical stability.
Supramolecular Chemistry Can derivatives of this compound be used for chiral recognition?Synthesis of functionalized derivatives; NMR titration, calorimetry, and computational docking.Creation of new materials for chiral separations or sensing.

Q & A

Q. What are the recommended synthetic pathways for 2-cyclobutylcyclohexan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclohexanol derivatives modified via nucleophilic substitution or cycloaddition. For example:
  • Step 1 : Cyclohexene oxide can react with cyclobutyl Grignard reagents to form the cyclobutyl-substituted intermediate.
  • Step 2 : Acidic hydrolysis of the epoxide yields the alcohol .
  • Critical Parameters :
  • Temperature (optimized at 0–5°C for Grignard reactions to avoid side products).
  • Solvent polarity (THF or ether for Grignard stability).
  • Yield Optimization : Use inert atmospheres (N₂/Ar) and stoichiometric excess of cyclobutyl reagents (~1.2–1.5 eq.) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR: Peaks at δ 1.2–2.1 ppm (cyclohexane and cyclobutane protons) and δ 3.5–4.0 ppm (hydroxyl proton, broad singlet).
  • ¹³C NMR: Cyclobutyl carbons appear at ~20–30 ppm, while the hydroxyl-bearing carbon is ~70 ppm .
  • IR Spectroscopy : O-H stretch at 3200–3600 cm⁻¹; C-O stretch at 1050–1150 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 168 (C₁₀H₁₆O⁺) with fragmentation patterns indicating cyclobutyl loss .

Q. How does the steric strain of the cyclobutyl group influence the compound’s physical properties?

  • Methodological Answer :
  • Boiling Point : Elevated due to increased molecular weight (e.g., ~210–220°C vs. 161°C for cyclohexanol).
  • Solubility : Reduced in polar solvents (water solubility <0.1 g/L) due to hydrophobic cyclobutyl group.
  • Table :
PropertyThis compoundCyclohexanol
Molecular Weight (g/mol)168.24100.16
LogP (Predicted)2.81.7
  • Data derived from PubChem computations and analogous structures .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate configuration?

  • Methodological Answer :
  • Stereocontrol : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric epoxide ring-opening reactions .
  • Validation :
  • X-ray Crystallography : Resolve absolute configuration of crystalline derivatives (e.g., acetate esters).
  • Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak AD-H column) .

Q. What strategies resolve contradictions in reported biological activity data for cyclohexanol derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).
  • Meta-Analysis : Compare datasets from PubChem, CAS, and EPA DSSTox to identify outliers .
  • Case Study : Discrepancies in IC₅₀ values for similar compounds (e.g., ±10 μM variations) may arise from impurity levels >95% purity required for valid comparisons .

Q. How do computational models predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • Key Interactions :
  • Hydroxyl group forms hydrogen bonds with active-site residues.
  • Cyclobutyl moiety contributes to hydrophobic pocket fitting .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the safety protocols for handling this compound, and how do they compare to similar compounds?

  • Methodological Answer :
  • PPE Requirements : Nitrile gloves, lab coat, and fume hood (minimum 100 ft/min face velocity) .
  • Toxicity Data :
  • LD₅₀ (oral, rat): Estimated ~1200 mg/kg (similar to cyclohexanol).
  • Environmental Hazard: LogP >3 indicates bioaccumulation potential; avoid aquatic release .

Methodological Guidelines

Q. How should researchers structure data reporting for reproducibility?

  • Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
  • Experimental Section : Detail reaction conditions (solvent, temperature, time) and purification methods (e.g., column chromatography, Rf values).
  • Supporting Information : Include NMR/FIR raw data, HPLC chromatograms, and crystallographic CIF files .

Q. What advanced techniques address challenges in quantifying trace impurities?

  • Answer :
  • GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., cyclobutane derivatives).
  • LC-HRMS : Resolve non-volatile impurities at ppm levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.